molecular formula C20H22O8S2 B13059692 (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diylbis(4-methylbenzenesulfonate)

(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diylbis(4-methylbenzenesulfonate)

Cat. No.: B13059692
M. Wt: 454.5 g/mol
InChI Key: LFXDGKWHPSDRCT-VNTMZGSJSA-N
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Description

(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the formation of the hexahydrofuro[3,2-b]furan core through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a suitable diene and dienophile under controlled temperature and pressure conditions.

    Introduction of sulfonate groups: The bicyclic core is then functionalized with 4-methylbenzenesulfonate groups. This is typically done through a sulfonation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate groups, where nucleophiles such as amines or thiols replace the sulfonate groups, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its sulfonate groups make it a useful intermediate in the synthesis of surfactants and detergents.

Mechanism of Action

The mechanism by which (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) exerts its effects involves interactions with specific molecular targets. For instance, its sulfonate groups can interact with enzymes or receptors, modulating their activity. The bicyclic core may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Hexahydrofuro[3,2-b]furan derivatives: Compounds with similar bicyclic structures but different functional groups.

    Sulfonate esters: Compounds with sulfonate groups attached to various organic backbones.

Uniqueness

What sets (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) apart is its combination of a bicyclic core with sulfonate groups, providing a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H22O8S2

Molecular Weight

454.5 g/mol

IUPAC Name

[(3S,3aS,6S,6aS)-6-(4-methylphenyl)sulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H22O8S2/c1-13-3-7-15(8-4-13)29(21,22)27-17-11-25-20-18(12-26-19(17)20)28-30(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-,19+,20+/m0/s1

InChI Key

LFXDGKWHPSDRCT-VNTMZGSJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3OS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2COC3C2OCC3OS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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